molecular formula C9H10N4OS B177882 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 36209-49-1

4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B177882
CAS RN: 36209-49-1
M. Wt: 222.27 g/mol
InChI Key: WNMOXHUUEHEKLB-UHFFFAOYSA-N
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Description

The compound “4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . The molecule also has an amino group (-NH2), a methoxy group (-OCH3), and a thiol group (-SH). The methoxy group is attached to a phenyl ring, which is a six-membered carbon ring .


Synthesis Analysis

The synthesis of such compounds often involves the use of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4, tin, or iron . These methods have been used for the preparation of secondary amines, which are important starting materials for the preparation of compounds such as dithiocarbamates and dyes .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using X-ray diffraction (XRD) analysis . The structure often crystallizes in orthorhombic or monoclinic crystal systems . The molecules in the asymmetric unit are usually linked by intermolecular hydrogen bonds, forming a three-dimensional network .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of multiple functional groups. For instance, the amino group can participate in nucleophilic substitution reactions, while the thiol group can undergo oxidation and reduction reactions .

Scientific Research Applications

Corrosion Inhibition

4-Amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol demonstrates significant potential in corrosion inhibition. Research has shown its effectiveness in protecting mild steel against corrosion in a corrosive environment. This is evident from studies involving weight loss technique, scanning electron microscopy, and adsorption isotherm models. The compound fits well to a Langmuir isotherm model, indicating its superior inhibition efficiency against corrosion of mild steel (Al-amiery et al., 2020). Another study confirms this, showcasing its high inhibition efficiency in normal hydrochloric acid medium, indicating its mixed inhibitor nature affecting both cathodic and anodic corrosion currents (Bentiss et al., 2009).

Antimicrobial Activity

The compound and its derivatives have been explored for antimicrobial activities. Novel derivatives of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one have shown good or moderate activities against test microorganisms (Bektaş et al., 2007).

Synthesis and Properties

Studies on the synthesis and properties of related 1,2,4-triazole derivatives underscore the chemical versatility and strategic role of these compounds in modern medicine and pharmacy. Their structural combination with other heterocycles like pyrazole increases the likelihood of interaction with various biological targets (Fedotov et al., 2022).

Cholinesterase Inhibitors

Research aimed at exploring the enzymatic potential of new triazoles has revealed their excellent cholinesterase inhibitory potential, particularly in the context of Alzheimer's disease research. This includes the discovery of compounds showing significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, highlighting the biomedical importance of these compounds (Arfan et al., 2018).

Anti-inflammatory Activity

The compound and its derivatives have been synthesized and shown to exhibit anti-inflammatory activity. This opens avenues for their potential use in developing new anti-inflammatory drugs (Labanauskas et al., 2004).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, as well as the development of more efficient synthesis methods . Additionally, its potential applications in the pharmaceutical sector could be explored further .

properties

IUPAC Name

4-amino-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4OS/c1-14-7-4-2-6(3-5-7)8-11-12-9(15)13(8)10/h2-5H,10H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMOXHUUEHEKLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370687
Record name 4-Amino-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36209-49-1
Record name 4-Amino-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
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4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
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4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

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